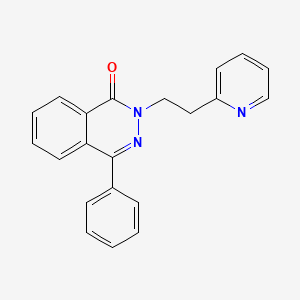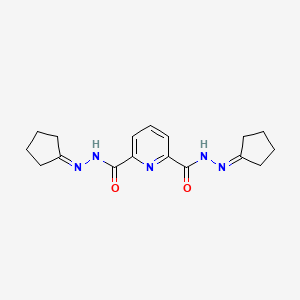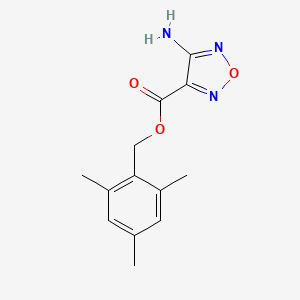
2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide, also known as PPARδ agonist GW501516, is a chemical compound that has gained attention in the scientific community due to its potential benefits in various fields of research. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism, inflammation, and energy homeostasis. In
Aplicaciones Científicas De Investigación
Catalytic Degradation Enhancement
A study explored the use of amorphous Co(OH)2 nanocages as a catalyst for the efficient degradation of Acetaminophen (ACE), a compound related to 2-(4-biphenylyloxy)-N-(2-furylmethyl)acetamide. The study found that these nanocages could significantly enhance the rate of ACE degradation, demonstrating the potential of such materials in wastewater treatment processes for emerging organic contaminants like ACE (Qi et al., 2020).
Synthesis of Indoles and Triketoindoles
Research into the recyclization of (2-aminoaryl)bis(5-tert-butyl-2-furyl)methanes, closely related to this compound, led to the synthesis of novel 3-furylindoles and triketoindoles. This study highlights the chemical versatility of compounds related to this compound in synthesizing new chemical structures with potential applications (Butin et al., 2008).
Photocatalytic Activity in Pollutant Degradation
A study on graphene/titanium dioxide nanotubes revealed their enhanced photocatalytic activity in the degradation of Acetaminophen, a compound related to this compound. This research provides insights into using such nanocomposites for efficient environmental degradation of similar organic pollutants (Tao et al., 2015).
Exploration in Alzheimer's Disease Therapy
A study explored synthetic multifunctional amides, which could include derivatives of this compound, for their therapeutic potential in Alzheimer's disease. The study's findings suggest these compounds' relevance in developing new treatments for neurodegenerative diseases (Hassan et al., 2018).
Molecular Docking Analysis in Anticancer Drug Development
Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally similar to this compound, revealed its potential as an anticancer drug. This study demonstrates the application of molecular docking analysis in developing new therapeutic agents (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(20-13-18-7-4-12-22-18)14-23-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBSGPVERSESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)


![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)


![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)
![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

